Methyl-(3-piperidin-1-yl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(3-piperidin-1-yl-propyl)-amine is an organic compound that features a piperidine ring attached to a propyl chain, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(3-piperidin-1-yl-propyl)-amine typically involves the reaction of 3-piperidin-1-yl-propylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Pressure: 1-2 atm
Catalyst: Palladium on carbon (Pd/C)
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Methyl-(3-piperidin-1-yl-propyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl-(3-piperidin-1-yl-propyl)-amine involves its interaction with specific molecular targets, such as protein tyrosine phosphatases. It can modulate signaling pathways by inhibiting these enzymes, thereby affecting cellular processes like differentiation and proliferation .
Comparison with Similar Compounds
- 3-(piperidin-1-yl)propylamine
- N-(3-piperidin-1-yl-propyl)acetamide
- N-(3-piperidin-1-yl-propyl)benzamide
Uniqueness: Methyl-(3-piperidin-1-yl-propyl)-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications set it apart from similar compounds .
Biological Activity
Methyl-(3-piperidin-1-yl-propyl)-amine, a compound identified by its chemical formula C9H20N2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by a piperidine ring connected to a propyl chain with a methyl group. Its structure facilitates interactions with various biological targets, making it a candidate for drug development.
The primary mechanism of action for this compound involves its interaction with protein tyrosine phosphatases (PTPs). By inhibiting these enzymes, the compound can modulate signaling pathways crucial for cellular processes such as differentiation and proliferation. This modulation can impact various biological pathways, including those involved in neurological disorders and cancer progression.
1. Neurological Disorders
Research indicates that this compound may play a role in developing therapies for neurological disorders. Its ability to influence neurotransmitter systems suggests potential applications in treating conditions like depression and anxiety.
2. Antiviral Activity
Studies have shown that derivatives of piperidine compounds exhibit antiviral activities. For instance, related compounds have been tested against HIV-1 and other viruses, demonstrating moderate protective effects against viral replication . While specific data on this compound's antiviral efficacy is limited, its structural similarity to active compounds suggests potential activity.
3. Anticancer Properties
The compound's inhibition of PTPs may also extend to anticancer applications. Inhibition of specific signaling pathways can lead to reduced cell proliferation in cancerous cells. The exploration of similar piperidine derivatives has shown promise in suppressing tumor growth through targeted molecular interactions .
Case Studies and Research Findings
Several studies have investigated the biological activities of piperidine derivatives, providing insights into the potential applications of this compound:
Properties
IUPAC Name |
N-methyl-3-piperidin-1-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-6-5-9-11-7-3-2-4-8-11/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESRORWDXYILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.